N-(1-cyano-1,2-dimethylpropyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a sulfanylacetamide moiety at the 2-position.
Properties
Molecular Formula |
C16H18N4O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H18N4O2S/c1-11(2)16(3,10-17)18-13(21)9-23-15-20-19-14(22-15)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3,(H,18,21) |
InChI Key |
SLMUQKMEPVWQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a unique combination of a cyano group and a sulfanyl moiety linked to an oxadiazole ring, which is believed to contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives containing the oxadiazole moiety can inhibit the growth of various bacteria. Specifically, compounds with phenyl substitutions have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cell lines. For example:
- Cytotoxic Effects : A related study evaluated the cytotoxicity of similar compounds against human cancer cell lines (HT-29, A431, PC3). The results indicated that certain derivatives led to significant cell death through mechanisms involving caspase activation and modulation of cell cycle progression .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular function and proliferation.
- Receptor Interaction : It might interact with cell surface receptors to modulate signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to this compound. Below is a summary of key findings:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Oxadiazole Substituents
2.1.1 2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl Acetamides (Shah et al., 2022)
- Structure : The oxadiazole ring is substituted with a 4-acetamidophenyl group, and the acetamide N-substituent is an aryl group.
- Activity : One derivative exhibited potent activity against S. aureus (MIC = 63 µg/mL). The 4-acetamidophenyl group may enhance bacterial membrane penetration compared to the phenyl group in the target compound.
2.1.2 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (Molbank, 2013)
- Structure : Features a bulky diphenylmethyl group on the oxadiazole and a pyrazine N-substituent.
- Synthesis : Prepared via S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide.
- Key Difference : The diphenylmethyl group increases lipophilicity (logP ~4.5 estimated), which may reduce aqueous solubility compared to the phenyl-substituted target compound .
2.1.3 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl Acetamides (Gul et al., 2013)
- Structure : Substituted with a nitro group at the 4-position of the phenyl ring.
- Activity : Nitro groups are strong electron-withdrawing moieties, which may enhance reactivity in redox-mediated biological processes (e.g., antimicrobial action).
- Key Difference : The nitro group could confer higher toxicity or instability compared to the unsubstituted phenyl group in the target compound .
Analogues with Modified N-Substituents
2.2.1 N-(Pyrazin-2-yl) Derivatives (Molbank, 2013)
- Structure : Pyrazine ring as the N-substituent.
2.2.2 Indol-3-ylmethyl-Substituted Acetamides (Brazilian Journal of Pharmaceutical Sciences, 2015)
- Structure : Oxadiazole substituted with indol-3-ylmethyl; acetamide N-substituents include methylphenyl, ethoxyphenyl, and nitrophenyl groups.
- Example: 8e (N-(2-Methylphenyl)-...), 8v (N-(2-Methyl-6-nitrophenyl)-...)
- Activity : Demonstrated lipoxygenase (LOX) inhibition (IC50: 8e = 45 µM) and α-glucosidase inhibition (8v = 62% at 100 µM).
- Key Difference : The indole moiety may enhance interactions with hydrophobic enzyme pockets, whereas the target compound’s phenyl group lacks this heteroaromatic functionality .
Analogues with Heterocyclic Replacements
2.3.1 Benzofuran–Oxadiazole Hybrids (Zahoor et al., 2019)
- Structure : Benzofuran fused to oxadiazole (e.g., 2a: N-(3-chlorophenyl)-...).
- Activity : Potent antimicrobial activity (MIC = 8 µg/mL against E. coli for 2a) attributed to the benzofuran’s planar structure enhancing DNA intercalation.
- Key Difference : Benzofuran’s extended conjugation may improve UV absorption properties compared to the phenyl group in the target compound .
2.3.2 Thiazole-Based Analogues (Angene Chemical)
- Structure: Thiazole replaces oxadiazole (e.g., N-(1-cyano-1-cyclopropylethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide).
- Properties : Thiazole’s sulfur atom and lower aromaticity compared to oxadiazole may alter electronic distribution and metabolic stability.
- Key Difference : Thiazole derivatives often exhibit distinct pharmacokinetic profiles due to altered cytochrome P450 interactions .
Comparative Data Table
Key Research Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity but may increase toxicity.
- Bulky substituents (e.g., diphenylmethyl) improve lipophilicity but reduce solubility.
N-Substituent Impact: Aryl groups (e.g., pyrazine, nitrophenyl) enable π-π interactions, while alkyl/cyano groups (e.g., 1-cyano-1,2-dimethylpropyl) may enhance metabolic stability.
Heterocyclic Replacements :
- Benzofuran and thiazole analogs show divergent bioactivity profiles, highlighting the oxadiazole ring’s unique role in target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
